molecular formula C14H9N5O2S B12501070 5-methyl-6-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one

5-methyl-6-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12501070
M. Wt: 311.32 g/mol
InChI Key: FGHJNHMYZMBRKZ-UHFFFAOYSA-N
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Description

5-METHYL-6-[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]-3H-THIENO[2,3-D]PYRIMIDIN-4-ONE is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core fused with a pyridine and oxadiazole moiety. The presence of these heterocyclic rings contributes to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-6-[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]-3H-THIENO[2,3-D]PYRIMIDIN-4-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the thieno[2,3-d]pyrimidine core.

    Introduction of the Pyridine Moiety: The pyridine ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Formation of the Oxadiazole Ring: The oxadiazole ring is typically formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-METHYL-6-[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]-3H-THIENO[2,3-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-METHYL-6-[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]-3H-THIENO[2,3-D]PYRIMIDIN-4-ONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-METHYL-6-[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]-3H-THIENO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.

    Pyrido[2,3-d]pyrimidine: Shares structural similarities and is also studied for its therapeutic potential.

    1,2,4-Triazole Derivatives: Known for their diverse pharmacological properties.

Uniqueness

5-METHYL-6-[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]-3H-THIENO[2,3-D]PYRIMIDIN-4-ONE is unique due to its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications.

Properties

Molecular Formula

C14H9N5O2S

Molecular Weight

311.32 g/mol

IUPAC Name

5-methyl-6-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-3H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C14H9N5O2S/c1-7-9-12(20)16-6-17-14(9)22-10(7)13-18-11(19-21-13)8-2-4-15-5-3-8/h2-6H,1H3,(H,16,17,20)

InChI Key

FGHJNHMYZMBRKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)NC=N2)C3=NC(=NO3)C4=CC=NC=C4

Origin of Product

United States

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